molecular formula C10H11Br2NO3 B12535073 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid

2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid

Cat. No.: B12535073
M. Wt: 353.01 g/mol
InChI Key: ABTKMLWIGBOAKK-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid is an organic compound with a complex structure that includes bromine, dimethylamino, and hydroxybenzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid typically involves multiple steps. One common method includes the bromination of 4-[(dimethylamino)methyl]-3-hydroxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Zinc in acetic acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2,6-dibromo-4-[(dimethylamino)methyl]-3-oxobenzoic acid.

    Reduction: Formation of 4-[(dimethylamino)methyl]-3-hydroxybenzoic acid.

    Substitution: Formation of 2,6-disubstituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the dimethylamino group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylaniline: Similar in structure but lacks the hydroxy and dimethylamino groups.

    4-Bromo-2,6-dimethylaniline: Contains a bromine atom and methyl groups but differs in the position and type of substituents.

Uniqueness

2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11Br2NO3

Molecular Weight

353.01 g/mol

IUPAC Name

2,6-dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid

InChI

InChI=1S/C10H11Br2NO3/c1-13(2)4-5-3-6(11)7(10(15)16)8(12)9(5)14/h3,14H,4H2,1-2H3,(H,15,16)

InChI Key

ABTKMLWIGBOAKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1O)Br)C(=O)O)Br

Origin of Product

United States

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